molecular formula C19H20F2N2O B4417345 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Cat. No.: B4417345
M. Wt: 330.4 g/mol
InChI Key: CMIJHVPRSMFZHR-UHFFFAOYSA-N
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Description

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C17H18F2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in the synthesis of various pharmaceuticals, particularly those used in the treatment of neurological disorders such as migraines and Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is the CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.

Mode of Action

This compound acts as an inverse agonist at the CB1 receptor . This means it binds to the CB1 receptor and induces a response opposite to that of an agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2 .

Pharmacokinetics

It is known that the compound is formed during the synthesis of flunarizine , suggesting that it may share some pharmacokinetic properties with this drug.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine typically involves the reaction of piperazine with bis(4-fluorophenyl)methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF). The reaction conditions include moderate temperatures and controlled reaction times to ensure high yields and purity of the product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in both research and therapeutic contexts .

Properties

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-14(24)22-10-12-23(13-11-22)19(15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJHVPRSMFZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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